molecular formula C9H16O3 B2615573 3-(4,4-dimethyloxolan-2-yl)propanoic Acid CAS No. 404003-43-6

3-(4,4-dimethyloxolan-2-yl)propanoic Acid

Cat. No.: B2615573
CAS No.: 404003-43-6
M. Wt: 172.224
InChI Key: QPJLDEFMRCZCEW-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyloxolan-2-yl)propanoic acid (CAS: 404003-43-6) is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 4,4-dimethyloxolan-2-yl group. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated based on the molecular formula provided in ). The compound’s structure (Figure 1) includes a five-membered oxolane ring fused to the propanoic acid chain, which may influence its solubility, reactivity, and biological interactions.

Figure 1: Structural representation of this compound (generated from ).

Properties

IUPAC Name

3-(4,4-dimethyloxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)5-7(12-6-9)3-4-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJLDEFMRCZCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-dimethyloxolan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-2-oxolanyl chloride with propanoic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,4-Dimethyloxolan-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-dimethyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxolane ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-(4,4-dimethyloxolan-2-yl)propanoic acid and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4,4-Dimethyloxolan-2-yl C₉H₁₆O₃ 172.22 Understudied; potential intermediate in organic synthesis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid Boronic ester (pinacol) C₉H₁₇BO₄ 200.04 High-purity pharmaceutical intermediate; used in Suzuki-Miyaura coupling
3-(3′-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl C₉H₁₀O₃ 166.18 Anti-inflammatory, anti-diabetic, and antihypertensive activities
3-(3′,4′-Dihydroxyphenyl)acetic acid 3,4-Dihydroxyphenyl (catechol) C₈H₈O₄ 168.15 Potent colon cancer cell proliferation inhibitor
Phenylpropanoic Acid Derivatives
  • 3-(3′-Hydroxyphenyl)propanoic acid: Exhibits dual anti-inflammatory and anti-diabetic effects via inhibition of NF-κB and AMPK pathways, respectively. It also reduces blood pressure in ex vivo and in vivo models .
  • 3-(3′-Hydroxyphenyl)acetic acid : Shares antihypertensive properties but lacks the anti-cancer efficacy of its dihydroxylated counterpart .
  • 3-(3′,4′-Dihydroxyphenyl)acetic acid: Demonstrates superior anti-proliferative activity against colon cancer cells (IC₅₀ ≈ 15 μM) compared to mono-hydroxylated analogues (IC₅₀ > 50 μM) .

Key Insight : The position and number of hydroxyl groups on the aromatic ring significantly enhance biological potency. For example, the catechol group (3′,4′-dihydroxy) in 3-(3′,4′-dihydroxyphenyl)acetic acid improves electron donation and binding affinity to cellular targets .

Boronic Ester-Containing Propanoic Acids

The boronic ester derivative, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (CAS: 1191063-90-7), serves as a precursor in medicinal chemistry for synthesizing boron-containing drugs. Its pinacol ester group enhances stability and solubility in organic solvents, making it ideal for cross-coupling reactions .

Contrast with Target Compound : Unlike the dimethyloxolan-substituted analogue, the boronic ester variant is primarily a synthetic tool rather than a bioactive molecule.

Physicochemical and Metabolic Stability

  • This compound: The dimethylated oxolane ring likely increases lipophilicity (predicted logP ≈ 1.5) compared to non-methylated oxolane derivatives. This may enhance membrane permeability but reduce aqueous solubility.
  • Phenylpropanoic acids: Polar hydroxyl groups lower logP values (e.g., 3-(3′-hydroxyphenyl)propanoic acid: logP ≈ 1.0), favoring solubility but requiring metabolic modifications (e.g., glucuronidation) for excretion .

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